2,2-Dimethylchroman
Overview
Description
2,2-Dimethylchroman is a chemical framework that is found in various natural and synthetic compounds with diverse biological activities, including antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic properties . This compound is a derivative of chroman, which is itself a derivative of chromene with a fully saturated pyran ring.
Synthesis Analysis
The synthesis of 2,2-dimethylchroman derivatives has been explored through different methods. One approach involves the use of tropylium-promoted prenylation reactions of phenols in continuous flow, providing an efficient and scalable method to produce these compounds . Another method includes the thermal rearrangement of α,α-dimethylpropargyl ethers of simple phenols, which yields high amounts of 2,2-dimethylchromans . Additionally, 2,2-dimethylchromans have been synthesized through pyridine-catalyzed condensation of 3-hydroxyisovaleraldehyde dimethyl acetal with phenols , and by acid-catalyzed condensation of isoprene with phenols . Furthermore, the hydrogenation of 2,2-dimethyl-2H-chromenes has also been used to synthesize these compounds .
Molecular Structure Analysis
The molecular structure of 2,2-dimethylchroman derivatives has been determined using various spectroscopic techniques, including NMR, UV, IR, and HRMS, as well as experimental and computed ECD data . The structural analysis is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
2,2-Dimethylchroman derivatives undergo various chemical reactions. For instance, chloro-2,2-dimethylchromens have been prepared and converted into dihalogenochroman derivatives, with the halogen atom at the 4-position being more susceptible to hydrolysis . The formation of bis-chromens during the dehalogenation of halogenochromanones has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethylchroman derivatives are influenced by their molecular structure. For example, the presence of a 3,4-dihydro-2H-pyran ring or a 6,7-dihydro-5H-1,4-dioxepine moiety can significantly affect their reactivity and biological activity . The antigelling activities of (2,2-dimethylchroman-6-yl)alkanoic acids suggest that these compounds can interact with hemoglobin S, which is relevant for the development of antisickling agents . The toxicity and allosteric effects of these compounds are also important considerations for their potential therapeutic use .
Scientific Research Applications
1. NMR Spectroscopy
- Application Summary: 2,2-Dimethylchroman-4-one derivatives are used in NMR spectroscopy. The attribution of 1H and 13C NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives is reported .
- Methods of Application: Substituent effects were interpreted in terms of the Hammett equation, showing a good correlation for carbons para - to the substituent group, not for the meta - ones .
- Results: Density Functional Theory (DFT)-predicted 1H and 13C chemical shifts correspond closely with experimentally observed values, with some exceptions for C NMR data .
2. Therapeutic Applications
- Application Summary: Chromanone or Chroman-4-one is an important heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
- Methods of Application: Structurally, absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
- Results: Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
3. Agricultural Antifungal Agents
- Application Summary: 2,2-Dimethyl-2H-chromenes are used as botanical fungicides in agriculture .
- Methods of Application: Four series of novel, potent and low-toxicity 2,2-dimethyl-2H-chromene derivatives were designed and synthesized as agricultural antifungal agents .
- Results: This research will provide theoretical basis for the future application of 2,2-dimethyl-2H-chromenes as botanical fungicides in agriculture .
4. Synthesis of Unnatural α-Amino Acids
- Application Summary: 2,2-Dimethylchroman is used in the synthesis of unnatural α-amino acids (UAAs) containing 7-hydroxy-2,2-dimethyl-chroman .
- Methods of Application: An efficient and novel method for the preparation of UAAs containing 7-hydroxy-2,2-dimethyl-chroman via a 1,3-di-polar-cyloaddition reaction has been described .
- Results: Using this method, various new ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate derivatives have been synthesized .
Future Directions
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2)8-7-9-5-3-4-6-10(9)12-11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITIYLBEZOKYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152598 | |
Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylchroman | |
CAS RN |
1198-96-5 | |
Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylchroman | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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